trans-3-Amino-1-methylcyclobutanol hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVGZFSOUXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-23-6 | |
| Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Mitsunobu Reaction to Form trans-3-Dibenzylamino Butyl Carboxylate Hydrochloride
- Starting materials: cis-3-dibenzyl amino butyl alcohol and carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid).
- Reagents: Triphenylphosphine, condensing agents such as diethyl azodicarboxylate (DEAD), diisopropyl azodicarboxylate, or di-tert-butyl azodicarboxylate.
- Solvent: Tetrahydrofuran (THF).
- Conditions: Cooling to 0-10 °C under nitrogen atmosphere, dropwise addition of condensing agent, followed by reaction completion and solvent removal.
- Workup: Addition of ethyl acetate, filtration, pH adjustment to 2-3 with HCl in methanol, filtration, and drying to yield the hydrochloride salt of the trans-3-dibenzyl cyclobutyl ester.
Step 2: Alkaline Hydrolysis to Obtain trans-3-Dibenzylcyclobutanol
- Reagents: Alkali such as sodium hydroxide or potassium hydroxide.
- Solvent system: THF, water.
- Conditions: Heating and refluxing.
- Workup: Removal of THF and dichloromethane by distillation, drying over anhydrous sodium sulfate, concentration, crystallization from isopropanol, and drying.
Step 3: Catalytic Hydrogenolysis to Remove Benzyl Groups
- Catalyst: Palladium on carbon (Pd/C) or palladium hydroxide.
- Solvent: Alcohols such as methanol, ethanol, n-propanol, or isopropanol (methanol preferred).
- Conditions: Hydrogenation at 0.5-1.5 MPa hydrogen pressure, 30-45 °C.
- Workup: Filtration and concentration to isolate trans-3-amino cyclobutanol.
The overall process yields a total molar yield exceeding 70% , indicating efficiency and scalability.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents & Catalysts | Solvents | Temperature (°C) | Pressure (MPa) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Mitsunobu reaction | Triphenylphosphine, DEAD/DIAD/DBAD, benzoic acid | THF | 0-10 | Atmospheric | Not specified | High (part of >70%) |
| 2 | Alkaline hydrolysis | NaOH or KOH | THF, water | Reflux (~65-80) | Atmospheric | Not specified | High (part of >70%) |
| 3 | Catalytic hydrogenolysis | Pd/C or Pd(OH)2 | Methanol (preferred) | 30-45 | 0.5-1.5 | Not specified | High (part of >70%) |
Alternative Preparation Insights: Stereochemical Inversion and Ester Intermediates
Another approach relevant to cyclobutanol derivatives involves the preparation of trans-3-hydroxycyclobutyl esters via stereochemical inversion of cis isomers, as described in patent CN108129288B. This method includes:
- Reduction of 3-carbonyl-cyclobutane formates using selective hydride reagents (lithium tri-tert-butoxyaluminum hydride, lithium triethylborohydride, or lithium tri-sec-butylborohydride) at low temperatures (-78 to -60 °C).
- Subsequent Mitsunobu-type esterification with p-nitrobenzoic acid and azodicarboxylates to invert configuration from cis to trans.
- Purification steps involving filtration, washing, and crystallization.
While this method is primarily for hydroxycyclobutyl carboxylic acids, the underlying stereochemical control principles can be adapted for amino alcohol synthesis.
Summary of Key Research Findings
- The Mitsunobu reaction combined with benzyl protection and catalytic hydrogenolysis is a robust and high-yielding route for preparing trans-3-amino cyclobutanol derivatives.
- Use of specific condensing agents and carboxylic acids influences reaction efficiency and purity.
- Alkaline hydrolysis under reflux conditions effectively removes ester groups without racemization.
- Catalytic hydrogenation with Pd-based catalysts efficiently removes benzyl protecting groups, yielding the free amine.
- Total molar yields exceeding 70% demonstrate the method's practical viability for scale-up.
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-1-methylcyclobutanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Amino-1-methylcyclobutanol hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be employed to investigate the interactions between small molecules and biological targets.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which trans-3-Amino-1-methylcyclobutanol hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between trans-3-Amino-1-methylcyclobutanol hydrochloride and related cyclobutane/cycloalkane derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1523606-23-6* | C₅H₁₂ClNO | 137.61 | Trans-configuration; 1-methyl, 3-amino, 1-hydroxyl groups on cyclobutane |
| cis-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | C₅H₁₂ClNO | 137.61 | Cis-configuration; spatial arrangement alters polarity and solubility |
| trans-3-(Aminomethyl)cyclobutanol hydrochloride | 1404365-04-3 | C₅H₁₂ClNO | 137.61 | Aminomethyl substituent instead of amino; trans-configuration |
| 3-Amino-3-methylcyclobutanone hydrochloride | 2089255-22-9 | C₅H₁₀ClNO | 135.59 | Cyclobutanone backbone; ketone group enhances electrophilicity |
| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Cyclopentane ring; ester and amino groups increase lipophilicity |
Note: The CAS number for the trans isomer is inferred from its cis counterpart in , as explicit data is unavailable in the provided evidence.
Functional and Application Differences
- cis-3-Amino-1-methylcyclobutanol hydrochloride: The cis isomer exhibits higher polarity due to proximal functional groups, making it less suitable for blood-brain barrier penetration in CNS drug development compared to the trans isomer .
- trans-3-(Aminomethyl)cyclobutanol hydrochloride: The aminomethyl group enhances nucleophilicity, favoring its use in peptide coupling reactions, whereas the parent compound’s amino group is more reactive in acid-catalyzed processes .
- 3-Amino-3-methylcyclobutanone hydrochloride: The ketone group introduces conformational strain, making it a precursor for strained electrophiles in click chemistry .
- Methyl 3-aminocyclopentanecarboxylate: The cyclopentane ring and ester group improve metabolic stability, positioning it as a candidate for prodrug design .
Stability and Handling
- This compound requires storage at 2–8°C to prevent degradation, while its cis isomer is more hygroscopic and demands desiccated conditions .
- In contrast, 3-Amino-3-methylcyclobutanone hydrochloride is light-sensitive, necessitating amber glass packaging .
Research and Industrial Relevance
- Analytical Methods : RP-HPLC techniques validated for similar hydrochlorides (e.g., amitriptyline hydrochloride) suggest compatibility with high-throughput purity analysis .


- Safety Profile: Hazard statements (H302, H315, H319) align with other amino-alcohol hydrochlorides, mandating rigorous handling protocols .
Biological Activity
Overview
trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS Number: 1523571-03-0) is a chemical compound with the molecular formula CHNO·HCl. It features a cyclobutane ring structure modified with an amino group and a methyl group, which contribute to its unique biological activities and potential applications in medicinal chemistry and organic synthesis.
- Molecular Weight : 137.61 g/mol
- Appearance : White to pale-yellow solid
- Solubility : Soluble in water and organic solvents
The synthesis of this compound typically involves cyclization reactions, often starting from 1-methylcyclobutanone and an appropriate amine source under acidic conditions. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its reactivity in biological contexts.
The mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding the compound's therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and receptor modulation. Below are key findings from recent studies:
Enzyme Inhibition
- Target Enzymes : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing normal function. For instance, it has been investigated as a potential inhibitor of enzymes involved in metabolic pathways relevant to various diseases.
Receptor Binding
- Mechanism : Studies suggest that this compound may act as a ligand for specific receptors, influencing cellular signaling pathways. This property is being explored for its implications in drug development.
Case Studies
Case Study 1: Enzyme Interaction Analysis
A study conducted on the interaction of this compound with a specific enzyme demonstrated significant inhibition at micromolar concentrations. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that the compound binds reversibly to the enzyme's active site.
| Parameter | Value |
|---|---|
| IC | 2.5 µM |
| K | 1.2 µM |
| Type of Inhibition | Competitive |
Case Study 2: Receptor Modulation
In another investigation, the compound was tested for its ability to modulate receptor activity in cell cultures. Results showed an increase in receptor affinity when treated with this compound.
| Receptor Type | Baseline Affinity | Post-Treatment Affinity |
|---|---|---|
| GABA | 0.8 µM | 0.4 µM |
| NMDA | 1.5 µM | 0.9 µM |
Comparison with Similar Compounds
This compound shares structural similarities with other cyclobutanol derivatives but exhibits distinct biological properties due to its unique stereochemistry.
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| cis-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | Similar structure but different spatial arrangement |
| trans-3-Hydroxy-3-methylcyclobutylamine | 1403767-32-7 | Contains a hydroxyl group instead of an amino group |
| cis-3-Amino-3-methylcyclobutanol hydrochloride | 1403766-99-3 | Similar to trans isomer but differs in stereochemistry |
Q & A
Q. What are the recommended synthetic routes for trans-3-amino-1-methylcyclobutanol hydrochloride, and how can stereochemical purity be ensured?
The synthesis typically involves cyclization and stereoselective amination steps. For example, a precursor like 1-methylcyclobutanol-3-one can undergo reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to enforce trans-configuration. Post-synthesis, the hydrochloride salt is formed via HCl treatment in anhydrous ethanol. To confirm stereochemical purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or nuclear Overhauser effect spectroscopy (NOESY) to validate spatial arrangement .
Q. How can researchers differentiate between cis and trans isomers of 3-amino-1-methylcyclobutanol hydrochloride?
Analytical differentiation requires chromatographic or spectroscopic methods:
- TLC : Use silica gel plates with a mobile phase of ethyl acetate/acetic acid/HCl/water (11:7:1:1). Trans-isomers exhibit distinct Rf values compared to cis counterparts .
- HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection at 210 nm. Retention times will differ significantly due to stereochemical effects .
- NMR : Compare coupling constants (J values) in -NMR; trans isomers typically show larger vicinal coupling due to dihedral angles .
Q. What stability studies are critical for this compound under varying pH and temperature conditions?
Conduct accelerated stability testing by:
- Storing samples at 40°C/75% RH for 6 months and analyzing degradation via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Exposing the compound to pH 1–13 buffers at 25°C and monitoring hydrolysis by LC-MS. The amino and hydroxyl groups are prone to oxidation, necessitating inert atmosphere storage .
Q. Which solubility profiles and formulation strategies are recommended for in vitro assays?
The compound is highly soluble in polar solvents (water, DMSO) but may precipitate in saline. For cell-based assays:
- Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).
- Use solubility enhancers like β-cyclodextrin for aqueous buffers. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
Discrepancies often arise from impurity profiles or assay conditions. Mitigate by:
- Impurity profiling : Use LC-MS to identify byproducts (e.g., cis-isomer contamination or N-methylated derivatives) .
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for pH/temperature fluctuations. Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies enable enantioselective synthesis of the trans-isomer at scale?
Advanced approaches include:
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies require:
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with cyclooxygenase-2 (COX-2) or GABA receptors.
- Kinetic assays : Perform surface plasmon resonance (SPR) to determine binding constants () and stoichiometry. Validate with mutagenesis (e.g., Ala-scanning of target residues) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Key challenges include low-abundance degradants and isomeric interference. Solutions:
- LC-MS/MS : Use multiple reaction monitoring (MRM) with ion trap detectors for sensitivity (LOD < 0.01%).
- Forced degradation : Expose the compound to UV light, peroxide, and acid/base to generate degradants for method validation per ICH Q2(R1) .
Methodological Guidelines
Designing a robust RP-HPLC method for purity analysis:
- Column : Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).
- Mobile phase : 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 to 50:50 gradient over 20 min).
- Validation parameters : Linearity (r² > 0.999), precision (RSD < 2%), and accuracy (98–102% recovery) .
Interpreting conflicting NMR data for structural elucidation:
Contradictions may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR (VT-NMR) to freeze conformational exchange. For ambiguous peaks, employ -DEPT or HSQC to assign carbons unambiguously .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


